N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide
Description
Contextualization of the Sulfamoylbenzamide Scaffold in Chemical Science
The sulfamoylbenzamide framework is a prominent structural motif in medicinal chemistry and drug discovery. nih.gov Compounds containing this scaffold have demonstrated a wide spectrum of biological activities, leading to their investigation for various therapeutic applications. nih.gov The sulfonamide group, a key component of this scaffold, is present in numerous FDA-approved drugs. Research has highlighted the potential of sulfamoylbenzamide derivatives in treating conditions such as cancer, inflammation, cardiovascular disorders, and viral infections. nih.govnih.gov
For instance, novel sulfamoylbenzamides have been synthesized and evaluated as capsid assembly modulators, which are designed to inhibit the replication of the Hepatitis B virus (HBV) by interfering with the formation of the viral capsid. nih.gov Other studies have focused on developing sulfamoylbenzamide derivatives as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.orguaeu.ac.ae These enzymes play roles in pathological processes like thrombosis and inflammation, making their inhibitors potential therapeutic agents. rsc.org The versatility of the sulfamoylbenzamide scaffold allows for chemical modifications to fine-tune the pharmacological profile of the resulting molecules, making it a continuing subject of interest in the design of new bioactive compounds. rsc.org
Significance of Nitro and Dimethyl Substituents in Benzamide (B126) Chemistry
The properties and reactivity of the benzamide core are significantly modulated by the presence of nitro and dimethyl substituents.
The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that stems from the resonance between the nitrogen and two oxygen atoms. nih.gov This electronic effect deactivates the aromatic ring towards electrophilic substitution and influences the polarity and electronic properties of the molecule. nih.gov The high polarity of the nitro group affects physical properties such as dipole moment and boiling point. libretexts.orglibretexts.org In the context of biologically active molecules, the electron-withdrawing nature of the nitro group can facilitate interactions with nucleophilic sites within biological targets like enzymes. nih.gov Furthermore, the nitro group is a versatile functional group in organic synthesis, as it can be readily reduced to an amino group (-NH₂), providing a pathway to a wide array of other derivatives. researchgate.net
The N,N-dimethyl group on the amide nitrogen also plays a crucial role. Amides are generally planar, but bulky substituents can influence their conformation. libretexts.orgresearchgate.net The presence of two methyl groups on the nitrogen atom prevents the formation of hydrogen bonds where the amide nitrogen acts as a donor. This affects intermolecular interactions and, consequently, physical properties like solubility and melting point. From a synthetic standpoint, N,N-dialkyl benzamides can participate in specific reactions; for example, they can undergo directed ortho-lithiation, a process that facilitates the introduction of other substituents onto the aromatic ring. nih.gov The naming of such substitutions on the amide nitrogen is specified by the locant 'N' in IUPAC nomenclature. qmul.ac.uk
Overview of Research Trajectories for N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide and Related Analogues
Research involving this compound and structurally similar compounds primarily follows two main trajectories: its application as a synthetic intermediate and the exploration of its analogues in medicinal chemistry.
Agrochemical Synthesis: A significant application of this compound is its role as a key intermediate in the multi-step synthesis of Foramsulfuron, a sulfonylurea herbicide. impurity.com The synthetic pathway leverages the existing functional groups, typically involving the chemical reduction of the para-nitro group to an amine, which is then further elaborated to construct the final herbicide molecule.
| Intermediate Compound | Application | Final Product |
| This compound | Key Intermediate | Foramsulfuron (Herbicide) impurity.com |
| N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide | Intermediate | Foramsulfuron (Herbicide) impurity.com |
Medicinal and Synthetic Chemistry Research: In the broader context of medicinal chemistry, while this compound itself is primarily an intermediate, its structural analogues are actively investigated for therapeutic potential. For example, related 4-nitrobenzamide (B147303) derivatives have been synthesized and evaluated as potential antidiabetic agents. nih.gov These research efforts often involve creating libraries of related compounds by modifying the substituents on the aromatic ring and the amide nitrogen to study structure-activity relationships.
From a synthetic chemistry perspective, the compound is a useful precursor due to its distinct functional groups that can be selectively modified. The nitro group can be reduced, the sulfamoyl group can undergo substitution, and the aromatic ring can be further functionalized, making it a versatile building block for more complex molecules. The synthesis of related compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, often begins with a substituted benzoic acid which is then subjected to reactions like chlorosulfonylation and subsequent amidation to build the core structure. nih.gov
Properties
IUPAC Name |
N,N-dimethyl-4-nitro-2-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5S/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)18(10,16)17/h3-5H,1-2H3,(H2,10,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOWSZKEPNGZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N,n Dimethyl 4 Nitro 2 Sulfamoylbenzamide
Retrosynthetic Analysis of the N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide Structure
A critical step in designing an efficient synthesis is the retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, readily available starting materials.
Identification of Key Disconnection Points
The structure of this compound presents several logical disconnection points. The most apparent disconnections are at the amide and sulfonamide bonds.
C-N Bond of the Benzamide (B126): Disconnecting the bond between the carbonyl carbon and the dimethylamino group leads to a 4-nitro-2-sulfamoylbenzoyl derivative (as an activated species like an acid chloride) and dimethylamine (B145610). This is a common and generally high-yielding transformation.
S-N Bond of the Sulfonamide: Disconnecting the sulfur-nitrogen bond of the sulfamoyl group points to a 2-(chlorosulfonyl)-N,N-dimethyl-4-nitrobenzamide intermediate and ammonia (B1221849) (or an ammonia equivalent).
C-S Bond at the Aromatic Ring: A more fundamental disconnection involves the carbon-sulfur bond, suggesting a starting material of N,N-dimethyl-4-nitrobenzamide which would then undergo sulfonation.
Based on established synthetic routes for similar compounds, the most strategically sound approach involves the formation of the benzamide and sulfonamide functionalities from a common precursor, 4-nitro-2-sulfobenzoic acid.
Precursor Identification and Availability
| Precursor Name | Chemical Structure | Availability |
| 4-Nitro-2-sulfobenzoic acid | O=S(O)(O)c1cc(ccc1C(O)=O)N+=O | Commercially available as its potassium salt. |
| Dimethylamine | CNC | Readily available and inexpensive as a gas or in solution. |
| Thionyl chloride | O=S(Cl)Cl | A common and widely available laboratory and industrial reagent. |
| Phosgene (B1210022) | O=C(Cl)Cl | A common industrial chemical, though highly toxic and requiring specialized handling. |
| N,N-Dimethyl-4-nitrobenzamide | CN(C)C(=O)c1ccc(cc1)N+=O | Commercially available. uni.luepo.org |
Classical and Modern Synthetic Approaches to this compound
The synthesis of this compound can be achieved through several routes. The most prominent methods involve the strategic introduction of the sulfamoyl group onto a pre-existing nitro-substituted benzoyl scaffold.
Sulfonylation Strategies for Introduction of Sulfamoyl Moiety
The introduction of the sulfamoyl group (-SO₂NH₂) is a pivotal step in the synthesis. This can be accomplished through two primary strategies.
This approach involves the direct introduction of a sulfamoyl group onto the aromatic ring of a pre-formed benzamide. In this hypothetical route, N,N-dimethyl-4-nitrobenzamide would be the starting material. The reaction would typically proceed via electrophilic aromatic substitution using chlorosulfonic acid, followed by amination of the resulting sulfonyl chloride. However, this method can suffer from a lack of regioselectivity, potentially leading to a mixture of isomers and making purification challenging. The strong electron-withdrawing nature of the nitro and dimethylcarbamoyl groups deactivates the aromatic ring, requiring harsh reaction conditions which can lead to side reactions and lower yields.
A more controlled and widely utilized method involves the conversion of a sulfonic acid precursor into a sulfonyl chloride, which is then reacted with an amine. google.com A specific and efficient synthesis of this compound has been reported starting from 4-nitro-2-sulfobenzoic acid or its salts. google.com
This process can be broken down into a two-step sequence starting from the readily available potassium salt of 4-nitro-2-sulfobenzoic acid.
Step 1: Formation of the Dichloride Intermediate
The initial step involves the simultaneous conversion of both the carboxylic acid and the sulfonic acid moieties into their respective acid chlorides. This is typically achieved by treating the starting material, such as 4-nitro-2-sulfobenzoic acid potassium salt, with a strong chlorinating agent like phosgene in the presence of a catalyst. google.com The use of dimethylformamide (DMF) as a catalyst is common in such transformations. This reaction generates the highly reactive intermediate, 4-nitro-2-(chlorosulfonyl)benzoyl chloride.
Step 2: Sequential Amination
The dichloride intermediate possesses two electrophilic sites of differing reactivity. The acyl chloride is generally more reactive than the sulfonyl chloride. This difference in reactivity allows for a selective, stepwise amination.
First, the intermediate is reacted with dimethylamine at a low temperature. The dimethylamine will preferentially attack the more electrophilic acyl chloride, forming the N,N-dimethylbenzamide moiety. Subsequently, the temperature is raised, and ammonia is introduced to react with the sulfonyl chloride group, thereby forming the desired sulfonamide and completing the synthesis of this compound. google.com
A patent describes a specific example of this transformation, achieving a high yield. google.com
Detailed Research Findings
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |
| 4-Nitro-2-sulfobenzoic acid potassium salt | 1. Phosgene, Dimethylformamide (catalyst), Xylene | 1. 88-92°C | 2-(Chlorosulfonyl)-4-nitrobenzoyl chloride | Not isolated | google.com |
| 2. Dimethylamine | 2. -15°C to -10°C | ||||
| 3. Ammonia | 3. 25-30°C | N,N-Dimethyl-2-aminosulfonyl-4-nitrobenzamide | 91.3% | google.com |
Nitration Procedures for Nitro Group Incorporation
The introduction of a nitro group (—NO₂) onto the aromatic ring is a critical step in the synthesis of this compound. This electrophilic aromatic substitution reaction is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ. The success of this step hinges on controlling the regioselectivity and minimizing the formation of unwanted byproducts.
Regioselective Nitration Methodologies
The primary challenge in the nitration of a substituted benzamide is directing the incoming nitro group to the desired position on the aromatic ring. The existing substituents on the ring, in this case, a sulfamoyl group and a dimethylaminocarbonyl group, exert a strong directing influence. The sulfamoyl group is a meta-director, while the amide group's directing effect can be more complex.
To achieve the desired 4-nitro substitution pattern, the reaction conditions must be carefully optimized. Key factors influencing regioselectivity include:
Temperature: Lower temperatures generally favor the desired isomer and reduce the formation of dinitro derivatives. beilstein-journals.org
Acid Catalyst: The choice and concentration of the acid catalyst can influence the reactivity of the aromatic ring and the position of nitration.
Substituent Effects: The electronic properties of the existing groups on the benzene (B151609) ring play a crucial role in directing the electrophilic attack of the nitronium ion.
One potential synthetic route involves the nitration of a precursor such as 2-chloro-4-nitrobenzoic acid, which is then converted to the corresponding sulfonyl chloride and subsequently to the sulfonamide. nih.gov This approach pre-installs the nitro group in the correct position, circumventing potential regioselectivity issues during a later-stage nitration.
Control of Byproduct Formation during Nitration
Strategies to control byproduct formation include:
Strict Temperature Control: Maintaining a low reaction temperature is crucial to prevent over-nitration and the formation of undesired isomers. beilstein-journals.orgbyjus.com
Controlled Addition of Reagents: The slow and controlled addition of the nitrating agent helps to manage the exothermic nature of the reaction and maintain a consistent reaction profile.
Molar Ratio of Reactants: Adjusting the molar ratio of the substrate to the nitrating agent can minimize the formation of multiple nitration products. core.ac.uk
Stirring Speed: In heterogeneous liquid-liquid reactions, high stirring speeds can improve mass transfer and lead to cleaner product formation. core.ac.uk
Industrial-scale nitration processes often employ continuous or semi-continuous operations to ensure precise control over reaction parameters and enhance safety.
Methylation Techniques for N,N-Dimethyl Amide Formation
The formation of the N,N-dimethyl amide functionality is another key transformation in the synthesis of the target molecule. This typically involves the reaction of a carboxylic acid or its derivative with dimethylamine. However, modern synthetic chemistry offers a variety of methylation techniques, each with its own advantages and limitations.
Traditional methods for N-methylation often utilize hazardous reagents like methyl iodide or dimethyl sulfate. acs.org More recent and greener approaches focus on using less toxic and more readily available C1 sources.
Table 1: Comparison of Methylating Agents for Amide Formation
| Methylating Agent | Catalyst/Conditions | Advantages | Disadvantages |
| Formaldehyde (B43269) | Ru/C, H₂ | Readily available, high turnover number | Requires catalyst and hydrogen pressure |
| Methanol | Ru catalyst | Green and sustainable C1 source | May require harsh conditions |
| Phenyl trimethylammonium iodide | Cs₂CO₃, Toluene, 120°C | Monoselective, safe, easy to handle | Requires stoichiometric byproduct removal |
| Thionyl Chloride/DMF | Catalytic DMF | Forms acyl chloride in situ for reaction with amine | Thionyl chloride is corrosive and moisture-sensitive |
Recent research has highlighted the use of catalysts like ruthenium on carbon (Ru/C) for the N-dimethylation of amines using formaldehyde as the carbon source. acs.orgnih.gov This method is highly efficient and offers good functional group compatibility. Another innovative approach employs phenyl trimethylammonium iodide as a solid methylating agent, which provides excellent monoselectivity for N-methylation of amides. acs.org
For the synthesis of this compound, a common laboratory and industrial approach involves converting the carboxylic acid group of a suitable precursor, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, into an acyl chloride using thionyl chloride in the presence of a catalytic amount of DMF. nih.gov This reactive intermediate is then treated with dimethylamine to form the desired N,N-dimethyl amide. nih.gov
Sequential and Convergent Synthesis Strategies
The assembly of a multi-substituted molecule like this compound can be approached through either a sequential (linear) or a convergent synthesis strategy.
Convergent Synthesis: In a convergent strategy, different fragments of the molecule are synthesized separately and then combined in the later stages. For instance, a pre-functionalized aromatic ring containing the nitro and sulfamoyl groups could be coupled with a dimethylamine source. This approach can be more efficient and allows for greater flexibility in the synthesis of analogs.
Advanced Synthetic Techniques and Process Intensification
The fine chemical and pharmaceutical industries are increasingly adopting advanced synthetic techniques to improve efficiency, safety, and sustainability. d-nb.info Continuous flow chemistry is one such technology that offers significant advantages over traditional batch processing.
Continuous Flow Chemistry Applications in Sulfamoylbenzamide Synthesis
Continuous flow chemistry involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. nih.gov This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, particularly for highly exothermic reactions like nitration. beilstein-journals.orgbyjus.com
Table 2: Advantages of Continuous Flow Chemistry in Synthesis
| Feature | Benefit |
| Enhanced Heat Transfer | Improved safety and control for exothermic reactions. beilstein-journals.org |
| Precise Control of Reaction Parameters | Higher selectivity and yields, reduced byproducts. nih.gov |
| Increased Safety | Smaller reaction volumes minimize risks associated with hazardous reagents and intermediates. scitube.io |
| Scalability | Easier to scale up production by running the system for longer periods or using multiple reactors in parallel. scitube.io |
| Automation | Allows for automated optimization and production. d-nb.info |
While specific literature on the continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry are highly applicable to its key synthetic steps. For example, the nitration step could be performed in a microreactor to effectively manage the heat generated and control the formation of byproducts. beilstein-journals.org Similarly, the formation of the amide bond could be streamlined in a flow system, potentially telescoping multiple reaction steps to reduce processing time and manual handling. nih.gov The use of continuous flow systems can enhance the efficiency and yield of the production process for related compounds.
Automated Synthesis Protocols for Library Generation
The generation of compound libraries is a key strategy in drug discovery to explore the structure-activity relationships (SAR) of a lead compound. Automated parallel synthesis platforms are instrumental in efficiently producing a large number of analogs. For this compound, a library of derivatives can be generated by varying the substituents on the benzamide and sulfamoyl groups.
Automated synthesis systems can perform multi-step reactions in parallel, using robotic liquid handlers for precise reagent dispensing, and automated purification systems. bioduro.comnih.govnih.gov A typical automated workflow for generating a library based on the this compound scaffold would involve:
Reaction Setup: A robotic system dispenses a common precursor, such as 4-nitro-2-sulfamoylbenzoyl chloride, into an array of reaction vials.
Amine Addition: A diverse set of primary and secondary amines are added to the individual vials to generate a variety of N-substituted benzamides.
Reaction and Work-up: The reactions are agitated at a controlled temperature. Upon completion, an automated liquid-liquid extraction or solid-phase extraction (SPE) can be performed to remove unreacted starting materials and byproducts. nih.gov
Analysis and Purification: The crude products are analyzed by high-throughput techniques like LC-MS to determine purity and confirm the identity of the desired compounds. Purification can be achieved using automated preparative HPLC systems.
The following table illustrates a hypothetical automated synthesis run for a small library of N,N-disubstituted-4-nitro-2-sulfamoylbenzamide analogs.
| Amine Used | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dimethylamine | 4 | 85 | 96 |
| Diethylamine | 4 | 82 | 95 |
| Pyrrolidine | 4 | 88 | 97 |
| Piperidine | 4 | 87 | 96 |
| Morpholine | 4 | 90 | 98 |
Industrial Production Considerations and Scale-Up Methodologies
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, primarily related to safety, cost-effectiveness, and process control. researchgate.net
Key considerations for scale-up include:
Heat Management: The nitration step is highly exothermic and requires efficient heat dissipation to prevent runaway reactions and the formation of undesirable byproducts. Industrial reactors are equipped with advanced cooling systems and temperature monitoring to maintain optimal conditions.
Mass Transfer: In heterogeneous reaction mixtures, such as during nitration with mixed acids, efficient mixing is crucial to ensure high conversion rates. researchgate.net Large-scale reactors use powerful agitators to maximize the interfacial area between the organic and aqueous phases.
Reagent Handling and Stoichiometry: The handling of corrosive and hazardous reagents like fuming nitric acid and sulfonyl chlorides requires specialized equipment and safety protocols. Precise control over reagent addition and stoichiometry is critical to maximize yield and minimize waste.
Process Automation and Control: Modern chemical plants utilize automated control systems to monitor and adjust reaction parameters in real-time, ensuring consistent product quality and operational safety. google.com
Downstream Processing: The isolation and purification of the final product on an industrial scale often involve crystallization, filtration, and drying processes that are optimized for efficiency and throughput.
Continuous flow reactors are increasingly being adopted for the industrial production of nitroaromatic compounds due to their superior heat and mass transfer capabilities, which enhance safety and product consistency. frontiersin.org
Optimization of Reaction Yields and Purity Profiles
Achieving high yields and purity is paramount in the synthesis of this compound. This requires careful optimization of various reaction parameters.
Stoichiometric Control and Reagent Selection
The stoichiometry of the reactants plays a critical role in the efficiency of the synthesis. In the sulfonylation step, using a slight excess of the sulfonylating agent can drive the reaction to completion, but a large excess can lead to the formation of impurities that are difficult to remove. Similarly, in the amidation step, the molar ratio of the amine to the acyl chloride affects the reaction rate and yield.
The following table presents plausible data on the effect of stoichiometric ratios on the yield and purity of this compound in the final amidation step.
| Equivalents of Dimethylamine | Yield (%) | Purity (%) |
|---|---|---|
| 1.0 | 75 | 92 |
| 1.1 | 85 | 96 |
| 1.2 | 92 | 98 |
| 1.5 | 93 | 97 |
| 2.0 | 93 | 95 |
Solvent Effects and Temperature Regulation
The choice of solvent can significantly influence the reaction rate, yield, and selectivity. For the sulfonylation and amidation steps, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used. The ideal solvent should dissolve the reactants and be inert to the reaction conditions.
Temperature is another critical parameter. Higher temperatures can increase the reaction rate but may also promote the formation of byproducts. For the nitration step, low temperatures (typically 0-5 °C) are essential to control the exothermic reaction and prevent over-nitration or degradation of the starting material. google.com
The table below illustrates the hypothetical effect of different solvents and temperatures on the yield of the amidation step.
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DCM | 25 | 88 |
| DCM | 40 | 90 |
| THF | 25 | 85 |
| THF | 60 | 88 |
| DMF | 25 | 92 |
| DMF | 50 | 93 |
Chemical Reactivity and Transformation Pathways of N,n Dimethyl 4 Nitro 2 Sulfamoylbenzamide
Reaction Mechanisms Involving the Nitro Group
The nitro group, a potent electron-withdrawing substituent, profoundly influences the chemical behavior of the aromatic ring and is itself a site of significant reactivity.
Reduction Reactions of the Nitro Group to Amino Derivatives
The nitro group of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide can be readily reduced to a primary amino group, yielding 4-amino-N,N-dimethyl-2-sulfamoylbenzamide. This transformation is a cornerstone in the synthetic manipulation of nitroaromatic compounds, as the resulting aniline (B41778) derivative opens up a vast array of further functionalization possibilities. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other reducible functional groups.
Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction.
| Reducing Agent | Reaction Conditions | Product | Comments |
| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst | 4-amino-N,N-dimethyl-2-sulfamoylbenzamide | High efficiency and clean reaction. |
| Sn/HCl | Tin metal in concentrated hydrochloric acid | 4-amino-N,N-dimethyl-2-sulfamoylbenzamide | A classic method for nitro group reduction. scispace.com |
| NaBH₄ | Sodium borohydride, often with a catalyst | 4-amino-N,N-dimethyl-2-sulfamoylbenzamide | Milder reducing agent; selectivity can be an issue. scispace.com |
| Zn/NH₄Cl | Zinc dust in the presence of ammonium (B1175870) chloride | 4-amino-N,N-dimethyl-2-sulfamoylbenzamide | A neutral condition reduction method. scispace.com |
| Anhydrous SnCl₂ | Stannous chloride in an alcohol solvent | 4-amino-N,N-dimethyl-2-sulfamoylbenzamide | Can be used for the reduction of nitroindazoles. researchgate.net |
The resulting amino group can serve as a precursor for the synthesis of diazonium salts, which are versatile intermediates for introducing a wide range of substituents onto the aromatic ring.
Electrophilic and Nucleophilic Aromatic Substitution Influenced by the Nitro Group
The electronic properties of the nitro group strongly dictate the regioselectivity and feasibility of aromatic substitution reactions on the benzene (B151609) ring of this compound.
Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance and inductive effects. This deactivation makes reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions more challenging to achieve compared to unsubstituted benzene. Furthermore, the nitro group is a meta-director. Therefore, any incoming electrophile will preferentially add to the positions meta to the nitro group (positions 3 and 5). However, the existing sulfamoyl and N,N-dimethylbenzamide substituents also influence the substitution pattern.
Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). researchgate.net The nitro group, particularly when positioned ortho or para to a leaving group, stabilizes the negatively charged Meisenheimer complex intermediate, thus facilitating the reaction. In the case of this compound, while there isn't a typical leaving group like a halogen, the strong activation provided by the nitro group could potentially enable the displacement of other groups under specific conditions.
Reactivity of the Sulfamoyl Moiety
The sulfamoyl group (-SO₂NH₂) is a key functional group that contributes to the chemical character and biological activity of many compounds.
Nucleophilic Substitution at the Sulfonamide Nitrogen
The sulfonamide nitrogen in the sulfamoyl group can participate in nucleophilic substitution reactions, although this is less common than reactions at the sulfonyl sulfur. Novel methods have been developed for the transformation of arylsulfonamides. For instance, a nucleophilic substitution reaction at the nitrogen of arylsulfonamides using phosphide (B1233454) anions has been described, leading to the formation of phosphamides and other derivatives. nih.govresearchgate.netacs.org Such a reaction could potentially be applied to this compound to generate novel derivatives. The sulfonamide group itself can be introduced by reacting a suitable sulfonyl chloride with an amine. smolecule.com
Protonation/Deprotonation Equilibria and Acidity Considerations
The hydrogen atoms on the nitrogen of the primary sulfonamide are acidic. The acidity of the sulfonamide proton is significantly influenced by the strong electron-withdrawing nature of the adjacent sulfonyl group and the substituents on the aromatic ring. The presence of the nitro group at the para position in this compound is expected to further increase the acidity of the sulfonamide protons by stabilizing the resulting conjugate base through resonance and inductive effects. This acidity allows for the formation of sulfonamide salts upon treatment with a base. The pKa value of the sulfonamide N-H is a critical parameter influencing the molecule's solubility, lipophilicity, and interaction with biological targets.
Amide Bond Transformations
The N,N-dimethylbenzamide moiety also presents a site for chemical modification, primarily through reactions involving the carbonyl group.
Amide Bond Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. smolecule.com This reaction would yield 4-nitro-2-sulfamoylbenzoic acid and dimethylamine (B145610). The rate of hydrolysis is dependent on factors such as pH and temperature. The stability of amide bonds can vary, with some requiring harsh conditions for cleavage. lew.ro In the context of mass spectrometry, fragmentation of similar amide molecules can occur through cleavage of the amide bond. mdpi.com
Amide Bond Reduction: While less common than hydrolysis, the amide bond can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to convert the amide to the corresponding amine, which in this case would be (4-nitro-2-sulfamoylphenyl)methanamine. The selectivity of such a reduction in the presence of a nitro group would need to be carefully considered, as LiAlH₄ can also reduce nitro groups.
Hydrolysis Pathways (Acidic and Basic Conditions)
The hydrolysis of this compound involves the cleavage of the amide and/or the sulfonamide linkages, with the reaction pathways being highly dependent on the pH of the medium.
Acidic Conditions:
Under acidic conditions, the hydrolysis of the benzamide (B126) moiety is expected to be the principal reaction. The mechanism of acid-catalyzed amide hydrolysis can proceed through two primary pathways: the A-2 (bimolecular) and A-1 (unimolecular) mechanisms.
A-2 Mechanism: In moderately acidic solutions, the reaction likely follows an A-2 pathway. This involves a rapid, reversible protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon in the rate-determining step to form a tetrahedral intermediate. This intermediate subsequently collapses to yield the corresponding carboxylic acid and the N,N-dimethylaminium ion.
A-1 Mechanism: In strongly acidic media, a shift to an A-1 mechanism may occur. nih.gov This pathway involves the protonation of the amide followed by a rate-limiting unimolecular cleavage of the C-N bond to form a resonance-stabilized acylium ion. The acylium ion is then rapidly attacked by water to form the carboxylic acid. The presence of the electron-withdrawing nitro and sulfamoyl groups on the benzene ring would influence the stability of the acylium ion and thus the favorability of this pathway.
The sulfonamide group is generally more resistant to acid hydrolysis than the carboxamide group. However, under harsh acidic conditions and elevated temperatures, cleavage of the S-N bond can also occur.
Basic Conditions:
In basic media, the hydrolysis of this compound is anticipated to proceed via nucleophilic acyl substitution at the carbonyl carbon. The hydroxide (B78521) ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and N,N-dimethylamine. The presence of the N,N-dimethyl groups on the amide nitrogen can sterically hinder the approach of the hydroxide ion, potentially slowing the rate of hydrolysis compared to a primary or secondary amide. rsc.org
The sulfonamide group is generally stable to basic hydrolysis.
Expected Hydrolysis Products:
| Condition | Primary Products |
| Acidic Hydrolysis | 4-Nitro-2-sulfamoylbenzoic acid and N,N-dimethylaminium salt |
| Basic Hydrolysis | Sodium 4-nitro-2-sulfamoylbenzoate and N,N-dimethylamine |
This table presents the expected products based on the general principles of amide hydrolysis.
Acylation and Other Derivatizations of the Amide Nitrogen
The N,N-dimethylamide functionality in this compound is generally considered stable and less reactive towards further acylation at the amide nitrogen due to the presence of the two methyl groups. However, derivatization of the sulfonamide nitrogen is a more plausible transformation pathway.
Another potential derivatization involves the N-dealkylation of the dimethylamino group, although this typically requires specific reagents and conditions. nih.gov For example, oxidative methods can be employed to remove one or both methyl groups, leading to the corresponding secondary or primary amide.
While direct acylation of the tertiary amide nitrogen is challenging, reactions involving the activation of the amide bond itself have been reported for certain destabilized amides. For example, Friedel-Crafts acylation using amides as the acyl source can occur with highly electron-deficient amides in the presence of a strong acid catalyst, leading to the cleavage of the C-N bond. nih.gov
Potential Derivatization Reactions:
| Reaction Type | Reagents/Conditions | Potential Product |
| Sulfonamide N-Acylation | N-Acylbenzotriazole, NaH | N-Acyl-N,N-dimethyl-4-nitro-2-sulfamoylbenzamide |
| N-Demethylation | Oxidizing agents (e.g., m-CPBA, FeCl2) | N-Methyl-4-nitro-2-sulfamoylbenzamide |
This table outlines potential derivatization reactions based on the reactivity of related functional groups.
Stability and Degradation Pathways in Diverse Chemical Environments
The stability of this compound is influenced by its exposure to light and heat, which can induce degradation through various chemical pathways.
Photochemical Degradation
As a nitroaromatic compound, this compound is expected to be susceptible to photochemical degradation. The absorption of UV light can promote the molecule to an excited state, initiating a series of reactions that lead to its breakdown.
The photolysis of sulfonamides and nitroaromatic compounds in aqueous environments has been studied, and several degradation pathways have been proposed. nih.gov Direct photolysis can occur, where the molecule itself absorbs light and undergoes transformation. Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), can also play a significant role.
Potential photochemical degradation pathways for this compound include:
Cleavage of the Sulfonamide Bond: A common photochemical reaction for sulfonamides is the extrusion of sulfur dioxide (SO₂). nih.gov
Hydroxylation of the Aromatic Ring: Attack by hydroxyl radicals can lead to the formation of hydroxylated derivatives.
Transformation of the Nitro Group: The nitro group can be reduced to a nitroso or amino group, or it can be involved in the formation of nitrated byproducts. nih.gov
Degradation of the Side Chains: The N,N-dimethylamino and sulfamoyl groups can also be subject to photo-oxidative degradation.
The quantum yield of photolysis, which is a measure of the efficiency of a photochemical process, is expected to be influenced by factors such as pH and the presence of dissolved organic matter in the environment. researchgate.net
Potential Photodegradation Products:
| Proposed Pathway | Potential Product(s) |
| SO₂ Extrusion | N,N-Dimethyl-4-nitroaniline derivatives |
| Ring Hydroxylation | Hydroxylated this compound isomers |
| Nitro Group Reduction | N,N-Dimethyl-4-amino-2-sulfamoylbenzamide |
This table lists potential photodegradation products based on studies of related nitroaromatic sulfonamides.
Thermal Decomposition Profiles
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to investigate the thermal stability and decomposition of this compound.
Based on studies of related compounds, the thermal decomposition is expected to be a multi-stage process. nih.gov A general profile would likely show:
An initial phase of stability up to a certain temperature. For this compound, it has been suggested that the cleavage of the nitro group may begin at temperatures above 150°C.
The first stage of decomposition would likely involve the loss of the more volatile fragments, such as the nitro group (as NOx gases) and potentially the dimethylamino group.
Subsequent stages at higher temperatures would involve the cleavage of the sulfonamide bond and the eventual breakdown of the aromatic ring structure, leading to the formation of gaseous products and a carbonaceous residue.
The decomposition of nitroaromatic compounds can be complex, with competing reaction pathways. For nitrobenzene, for example, thermal decomposition can proceed via the cleavage of the C-N bond to produce a phenyl radical and NO₂, or through rearrangement to form a phenoxy radical and NO. Similar pathways could be relevant for this compound.
Representative TGA/DSC Data for a Sulfonamide Drug:
| Technique | Observation | Temperature Range (°C) | Interpretation |
| DSC | Endothermic Peak | 120-140 | Melting |
| TGA/DTG | Mass Loss (Step 1) | 150-250 | Loss of side chains (e.g., nitro, dimethylamino groups) |
| TGA/DTG | Mass Loss (Step 2) | 250-400 | Cleavage of sulfonamide and aromatic ring |
| DSC | Exothermic Peaks | >250 | Decomposition events |
This table provides a hypothetical thermal analysis profile based on data for other sulfonamide drugs and is for illustrative purposes only. nih.gov
Theoretical and Computational Chemistry of N,n Dimethyl 4 Nitro 2 Sulfamoylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intricacies of molecular systems. These methods allow for the precise calculation of various molecular properties, offering a granular view of the electronic landscape of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are instrumental in determining its optimized molecular geometry. These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.
Theoretical studies on related benzamide (B126) derivatives have demonstrated that the amide group can be twisted out of the plane of the aromatic ring due to steric hindrance from ortho substituents. researchgate.net In the case of this compound, the presence of the sulfamoyl group at the ortho position and the dimethylamino group on the amide nitrogen likely induces a non-planar conformation. The nitro group at the para position and the sulfamoyl group at the ortho position are strong electron-withdrawing groups, which significantly influence the electronic distribution across the benzene (B151609) ring.
Table 1: Representative Calculated Bond Lengths and Bond Angles for a Substituted Benzamide
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (aromatic) | 1.38 - 1.40 | C-C-C (aromatic) | 118 - 121 |
| C-N (amide) | 1.35 | O=C-N | 122 |
| C=O | 1.23 | C-N-C (dimethyl) | 118 |
| C-S | 1.77 | O=S=O | 120 |
| S-N | 1.63 | C-S-N | 107 |
| N-O (nitro) | 1.22 | O-N-O | 124 |
Note: The values in this table are representative and based on DFT calculations for structurally similar molecules. Actual values for this compound would require specific calculations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzamide moiety, which is comparatively more electron-rich than the nitro- and sulfamoyl-substituted portions of the molecule. Conversely, the LUMO is likely to be distributed over the nitro group and the aromatic ring, which are strong electron-accepting regions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.
The electronic transitions of the molecule can be predicted using Time-Dependent DFT (TD-DFT) calculations. These transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals, correspond to the absorption of light at specific wavelengths and are responsible for the molecule's UV-Visible absorption spectrum. nih.gov For nitro-aromatic compounds, these transitions often fall within the UV region of the electromagnetic spectrum.
Table 2: Representative Frontier Molecular Orbital Energies for a Nitro-Aromatic Compound
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
Note: These values are illustrative and based on typical DFT calculations for similar molecules. researchgate.net The actual energies for this compound would need to be specifically calculated.
Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be quantified as second-order perturbation energies (E(2)). These energies reveal the strength of hyperconjugative and charge-transfer interactions.
In this compound, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pairs of the carbonyl oxygen and the antibonding π* orbital of the C-N amide bond contributes to the resonance stabilization of the amide group. Similarly, interactions involving the nitro and sulfamoyl groups influence the electronic character of the aromatic ring. NBO analysis can also elucidate the nature of intramolecular hydrogen bonds, if any are present. researchgate.net
Reactivity descriptors derived from DFT calculations help in predicting the reactive sites of a molecule. The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. fluorochem.co.uk For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl, nitro, and sulfamoyl groups, indicating these are sites susceptible to electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms of the sulfamoyl group and the aromatic ring, suggesting these are potential sites for nucleophilic attack. researchgate.net
Fukui functions are another set of reactivity descriptors that identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. These are calculated from the changes in electron density upon the addition or removal of an electron.
Conformational Analysis and Potential Energy Surface (PES) Mapping
The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org By scanning the PES through systematic rotation around key dihedral angles (e.g., the C-C bond connecting the aromatic ring to the carbonyl group, and the C-N amide bond), it is possible to locate the various stable conformers (energy minima) and the transition states that connect them.
For this compound, the rotation of the N,N-dimethylcarbamoyl and sulfamoyl groups relative to the benzene ring are the most significant conformational degrees of freedom. The steric and electronic interactions between these groups will dictate the relative energies of the different conformers. The most stable conformer will correspond to the global minimum on the potential energy surface. Computational studies on similar N,N-dimethylamides have shown that different conformers can have significantly different energies and that the most stable conformation is often a balance between steric repulsion and favorable electronic interactions.
Intramolecular Hydrogen Bonding and Steric Effects
The three-dimensional conformation of this compound is significantly influenced by the interplay of intramolecular forces and steric constraints imposed by its functional groups. The molecule features several groups capable of forming hydrogen bonds: the amide carbonyl oxygen (C=O) as a hydrogen bond acceptor and the hydrogens of the sulfamoyl group (-SO₂NH₂) as hydrogen bond donors.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are indispensable tools for exploring the dynamic behavior of this compound and its potential interactions with biological macromolecules. These computational techniques provide a molecular-level understanding that complements experimental data.
Molecular Dynamics (MD) simulations are employed to study the stability of a ligand-protein complex over time. In studies of structurally similar nitro-sulfamoylbenzamide derivatives, MD simulations have been used to validate the stability of docking poses within the active sites of target proteins like α-glucosidase and α-amylase. tandfonline.comnih.gov
A key metric for assessing stability in MD simulations is the Root Mean Square Deviation (RMSD). The RMSD of the protein backbone and the ligand is calculated over the simulation trajectory (e.g., 100 nanoseconds). A stable RMSD value over time indicates that the ligand-protein complex has reached equilibrium and the ligand remains securely bound in the active site. tandfonline.comresearchgate.net For example, in simulations of related benzamide derivatives, a stable RMSD for the complex suggested that the computationally predicted binding mode was likely accurate and stable. tandfonline.comresearchgate.net It is anticipated that MD simulations for this compound complexed with a protein target would similarly be used to confirm the structural integrity and persistence of the binding interactions predicted by docking studies.
Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a protein target. This technique is central to preclinical drug discovery for identifying potential lead compounds. For the broader class of nitro-substituted benzamides, docking studies have been crucial in elucidating their mechanism of action against various enzymes. tandfonline.comnih.gov
While specific targets for this compound are not extensively documented, research on its analogs suggests potential inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are relevant in antidiabetic research. tandfonline.comresearchgate.netnih.gov Docking studies on these derivatives have successfully identified key interactions within the enzyme active sites that are responsible for their inhibitory effects. researchgate.net
The binding of a ligand to a protein is stabilized by a combination of non-covalent interactions. Docking simulations on related sulfamoylbenzamide derivatives have revealed that their binding is typically governed by a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net
Hydrogen Bonding: The sulfamoyl (-SO₂NH₂) and nitro (-NO₂) groups are key players in forming hydrogen bonds. The oxygen atoms of both groups can act as hydrogen bond acceptors, while the -NH₂ of the sulfamoyl group can act as a hydrogen bond donor. These interactions with amino acid residues like Aspartate, Arginine, and Histidine in an enzyme's active site are often critical for anchoring the ligand. researchgate.net
Hydrophobic Interactions: The central phenyl ring of the benzamide structure typically engages in hydrophobic interactions, such as pi-pi stacking or pi-anion interactions, with aromatic or charged residues (e.g., Tryptophan, Phenylalanine, Glutamate) in the binding pocket. researchgate.net
Electrostatic Interactions: The highly polar nitro group and sulfamoyl group contribute significantly to the electrostatic profile of the molecule. These groups can form charge-charge or polar interactions with corresponding residues in the protein, further stabilizing the complex. researchgate.net
It is expected that this compound would engage in a similar profile of interactions when binding to a protein target.
A primary output of molecular docking is the prediction of binding affinity, which is typically expressed as a "docking score" in units of kcal/mol. This score is calculated by a scoring function that estimates the free energy of binding. A more negative score generally indicates a stronger predicted binding affinity.
In studies of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, docking scores against α-glucosidase and α-amylase were used to rank the compounds and prioritize the most promising candidates for synthesis and in vitro testing. tandfonline.comnih.gov The predicted binding energies for these related compounds provide a benchmark for what might be expected for this compound.
Table 1: Example Docking Scores for Structurally Related Benzamide Derivatives Against Antidiabetic Enzyme Targets
| Enzyme Target | Docking Score Range (kcal/mol) | Source |
|---|---|---|
| α-Glucosidase | -8.0 to -10.2 | tandfonline.comnih.gov |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide |
| α-Glucosidase |
| α-Amylase |
| Aspartate |
| Arginine |
| Histidine |
| Tryptophan |
| Phenylalanine |
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Design Principles for N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide Analogues
The design of analogues is guided by systematically altering the three main functional components of the molecule: the nitro group, the sulfamoyl moiety, and the N,N-dimethyl amide group, along with the central benzamide (B126) core. The objective is to probe the chemical space around the parent compound to identify key structural requirements for desired properties.
The nitro group at the 4-position of the benzene (B151609) ring is a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. mdpi.com Its modification is a primary strategy in analogue design.
Positional Isomerism: Moving the nitro group from the para-position (position 4) to the meta-position (position 3) can reveal insights into the spatial and electronic requirements for its activity. researchgate.net
Replacement with Other Electron-Withdrawing Groups: To fine-tune the electron-withdrawing strength, the nitro group can be replaced with other substituents like cyano (-CN), trifluoromethyl (-CF₃), or halogen atoms (e.g., -Cl, -F). This allows for a more graded modulation of the electronic effects on the benzamide scaffold.
The sulfamoyl group (-SO₂NH₂) is a key functional group capable of forming hydrogen bonds and interacting with biological macromolecules. Modifications to this moiety are central to SAR studies.
N-Substitution: The primary amine of the sulfamoyl group can be substituted with various alkyl or aryl groups. This creates a library of secondary or tertiary sulfonamides. For instance, studies have explored derivatives where the sulfamoyl nitrogen is part of an N-(alkyl/aryl) or N-[(4-nitrophenyl)sulfamoyl] structure. tandfonline.com These modifications can alter lipophilicity, steric profile, and hydrogen bonding capacity.
Replacement of the Sulfamoyl Group: In some designs, the entire sulfamoyl group might be replaced by other acidic functional groups like a carboxylic acid (-COOH) or a phosphonic acid (-PO₃H₂) to investigate the importance of the sulfonamide scaffold itself.
The N,N-dimethyl amide and the central benzene ring provide the core scaffold of the molecule.
Amide N-Substituents: The two methyl groups on the amide nitrogen can be replaced with other alkyl groups (e.g., ethyl, isopropyl) or form a cyclic structure (e.g., pyrrolidine, piperidine). researchgate.net This can influence the molecule's conformation and steric hindrance around the carbonyl group. It is also common to replace the N,N-dialkyl groups with N-alkyl/aryl substituents, creating secondary amides that introduce a hydrogen bond donor. nih.gov
Benzamide Core Substitution: Additional substituents can be introduced onto the benzene ring. For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives introduces a chlorine atom onto the ring, which can alter the molecule's electronic landscape and metabolic stability. nih.gov
Table 1: Design Principles and Rationale for Analogue Development
| Molecular Section | Modification Strategy | Rationale for Modification |
| Nitro Group | Reduction to an amino group | To reverse the electronic effect from withdrawing to donating. |
| Replacement with other electron-withdrawing groups (e.g., -CN, -Cl) | To modulate the strength of the electron-withdrawing effect. | |
| Sulfamoyl Moiety | N-alkylation or N-arylation | To alter lipophilicity, steric bulk, and hydrogen bonding patterns. tandfonline.com |
| Replacement with other acidic groups (e.g., -COOH) | To assess the specific requirement for the sulfonamide group. | |
| Amide Group | Variation of N-alkyl/aryl substituents | To modify steric hindrance and introduce/remove hydrogen bond donors. researchgate.netnih.gov |
| Benzamide Core | Introduction of additional substituents (e.g., halogens) | To alter electronic properties and potential metabolic pathways. nih.gov |
Synthesis of this compound Derivatives
The creation of derivatives of this compound utilizes two primary synthetic philosophies: the broad, exploratory approach of combinatorial chemistry and the specific, hypothesis-driven method of targeted synthesis.
Combinatorial chemistry is a powerful technique for rapidly generating a large and diverse collection, or "library," of related compounds in a single process. wikipedia.orgijpsr.com This approach is ideal for initial exploratory SAR studies where the goal is to screen many structural variations to find "hits" or lead compounds. nih.govimperial.ac.uk
The synthesis of a sulfamoylbenzamide library could be performed using solid-phase organic synthesis (SPOS). wikipedia.org The general process would involve:
Anchoring: A suitable starting material, such as 4-nitro-2-sulfobenzoic acid, is attached to a solid support (e.g., a resin bead).
Diversification: The anchored molecule is then subjected to a series of reactions in a parallel or "mix-and-split" fashion. imperial.ac.uk For example, the free sulfonic acid could be converted to a sulfonyl chloride and then reacted with a diverse set of primary and secondary amines to create a variety of sulfonamides.
Second Diversification: The carboxylic acid moiety could then be activated and reacted with another diverse set of amines to form the final benzamide derivatives.
Cleavage: Once the synthesis is complete, the final products are cleaved from the solid support for purification and screening.
This methodology allows for the efficient creation of hundreds or thousands of unique but structurally related compounds from a common scaffold, accelerating the discovery process. nih.gov
Targeted synthesis involves the rational, step-by-step construction of a single, specific analogue. This approach is used when a particular hypothesis about structure-activity is being tested or when a known lead compound is being optimized.
An example of a targeted synthetic route for related analogues, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, has been reported and follows a clear, multi-step process. nih.gov A similar logic could be applied to synthesize derivatives of this compound.
A plausible targeted synthesis could proceed as follows:
Chlorosulfonylation: Starting with a suitable precursor like 2-carboxy-5-nitrobenzenesulfonic acid, the sulfonic acid is converted into a more reactive sulfonyl chloride using an agent like thionyl chloride (SOCl₂).
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a specific amine (e.g., dimethylamine (B145610), or another primary/secondary amine) in a controlled manner to form the desired sulfonamide.
Acid Chloride Formation: The carboxylic acid group on the benzene ring is activated, typically by converting it to an acid chloride with thionyl chloride or oxalyl chloride.
Amide Formation: Finally, this acid chloride is reacted with a chosen amine (e.g., dimethylamine for the parent compound, or a different amine for an analogue) to yield the final target molecule. nih.gov
Table 2: Exemplar Targeted Synthesis Pathway for a Sulfamoylbenzamide Analogue
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Chlorosulfonylation of a benzoic acid derivative | Thionyl Chloride (SOCl₂) | Benzoyl chloride sulfonyl chloride intermediate |
| 2 | Selective Sulfonamide Formation | A specific amine (e.g., R¹R²NH) | Sulfonamide benzoyl chloride intermediate |
| 3 | Amide Formation | A second specific amine (e.g., R³R⁴NH) | Final N-substituted sulfamoylbenzamide analogue |
Structure-Activity Relationship (SAR) Investigations in Non-Clinical Research
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, exploring how the chemical structure of a compound relates to its biological activity. For sulfamoyl benzamide derivatives, these investigations aim to identify the key molecular features responsible for their effects and to guide the synthesis of more potent and specific molecules.
Positional Isomerism and Substituent Effects on Reactivity
The arrangement of substituents on the benzamide scaffold significantly impacts the molecule's reactivity. Positional isomerism, particularly of the nitro (NO₂) group, can alter the electronic environment and steric accessibility of the core structure, thereby influencing its chemical behavior.
The nitro group is known to participate in redox reactions, while the sulfamoyl and dimethylamino groups can be involved in substitution reactions. The reactivity of the entire molecule is a composite of the properties of these functional groups. Studies on related nitrobenzamide isomers show that altering the position of the NO₂ group (ortho, meta, or para) can lead to different crystal packing and molecular geometries. mdpi.com For instance, an ortho-nitro substituent can cause steric hindrance that distorts the molecule's geometry. mdpi.com
The chemical reactivity, measured by properties like chemical potential and electrophilicity, is sensitive to the substituent's position. Research on similar structures has shown that an ortho-substituted analogue can exhibit the highest reactivity compared to its meta and para counterparts. mdpi.com The reactivity of the amide group itself, however, can be modulated by substituents on the benzene ring. In a study of 2,6-dimethylbenzamides, the presence of an amino or a nitro group at the para- or meta-position had a measurable effect on the compound's proton affinity, a key parameter in many chemical reactions. researchgate.net
The table below summarizes the effect of substituent position on reactivity parameters in related benzamide structures.
| Parameter | Ortho-Substituent Effect | Meta/Para-Substituent Effect | Reference |
| Molecular Geometry | Can cause significant steric hindrance and distortion. | Generally less steric hindrance compared to ortho. | mdpi.com |
| Chemical Reactivity | May lead to the highest reactivity among isomers. | Reactivity is modulated by electronic effects. | mdpi.com |
| Proton Affinity | Influenced by both steric and electronic factors. | Primarily influenced by electronic donating/withdrawing nature. | researchgate.net |
Influence of Substituent Electronic and Steric Properties on Interaction with Biological Systems
The interaction of this compound derivatives with biological targets like enzymes and receptors is heavily dependent on the electronic and steric characteristics of their substituents. The nitro group, being a strong electron-withdrawing group, significantly affects the electronic properties and polarity of the molecule. researchgate.net This can enhance interactions with amino acid residues within a protein's active site. researchgate.net
In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives studied as antidiabetic agents, the presence of both an electron-donating group (methyl, -CH₃) and an electron-withdrawing group (nitro, -NO₂) on the terminal phenyl ring was found to be highly favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov This suggests that a balanced electronic profile can be crucial for potent biological activity. The most active compound in this series featured a 2-methyl-5-nitro substitution pattern on the N-phenyl ring. nih.gov
Steric factors also play a critical role. Research on other benzamide derivatives has indicated that less bulky substituents may reduce steric hindrance, facilitating better binding of the compound to its target receptor and thereby increasing biological activity. mdpi.com The sulfamoyl group (-SO₂NH₂) generally increases hydrophilicity, which can influence solubility and interactions, contrasting with more lipophilic groups like bromo substituents.
The following table details how different substituents affect biological interactions in related compounds.
| Substituent Type | Property | Effect on Biological Interaction | Example Compound Series | Reference |
| Nitro (-NO₂) Group | Strong Electron-Withdrawing | Enhances polarity and favors interactions with protein residues. Can act as a pharmacophore. | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | researchgate.netnih.gov |
| Methyl (-CH₃) Group | Electron-Donating | Can contribute to a favorable electronic balance for enzyme inhibition when paired with an EWG. | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | nih.gov |
| Halogens (e.g., -Cl, -Br) | Electron-Withdrawing, Lipophilic | Can significantly enhance binding potency, as seen in NTPDase inhibitors. | Sulfamoyl-benzamide h-NTPDase inhibitors | nih.gov |
| Alkyl/Aryl Groups | Steric Bulk | Less steric bulk may reduce hindrance at the receptor binding site, increasing activity. | Pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides | mdpi.com |
Correlation of Structural Features with Preclinical Experimental Observations
Preclinical studies provide direct evidence of how specific structural modifications translate into biological activity. Research on various sulfamoyl benzamide derivatives has successfully correlated molecular features with experimental outcomes in vitro and in vivo.
In the development of novel glucokinase activators for type 2 diabetes, a series of sulfamoyl benzamide derivatives were designed and synthesized. researchgate.net Molecular docking studies predicted that certain compounds would have strong interactions with the allosteric binding site of the glucokinase protein. scispace.com Subsequent in vivo testing in an alloxan-induced diabetic animal model confirmed these predictions, with one of the selected compounds demonstrating the highest antidiabetic activity, validating the initial design and docking studies. researchgate.net
Similarly, a study on sulfamoyl-benzamide derivatives as inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases) revealed distinct SAR. The presence of two halogen atoms (chlorine and bromine) in one compound resulted in it being the most potent inhibitor against the h-NTPDase1 isoform. nih.govresearchgate.net Another derivative preferentially blocked the h-NTPDase2 isoform, demonstrating that substituent changes can confer selectivity for different enzyme subtypes. nih.govresearchgate.net
Further investigation into nitrobenzamide derivatives as antidiabetic agents identified 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide as a particularly potent inhibitor of both α-glucosidase and α-amylase. nih.gov Its superior activity was attributed to the specific combination and positioning of electron-donating and electron-withdrawing groups, an observation consistent with molecular modeling and dynamic simulations. nih.gov
This table correlates structural features with observed preclinical activity for several benzamide series.
| Compound Series | Key Structural Feature | Preclinical Observation | Target/Model | Reference |
| Sulfamoyl Benzamides | Optimized substitutions at amide linker and sulphonamide moieties | Compound 7 showed the highest activity in reducing blood glucose levels. | Glucokinase Activator / Alloxan-induced diabetic rats | researchgate.netscispace.com |
| Sulfamoyl-benzamides | Two halogen atoms (Cl, Br) on the structure | Most potent and selective inhibitor against h-NTPDase1. | h-NTPDase1 enzyme | nih.govresearchgate.net |
| 4-Nitrobenzamides | 2-CH₃ and 5-NO₂ substitution on N-phenyl ring | Most potent inhibitor against α-glucosidase and α-amylase (IC₅₀ = 10.75 µM and 0.90 µM respectively). | α-glucosidase and α-amylase enzymes | nih.gov |
Advanced Analytical Methodologies for N,n Dimethyl 4 Nitro 2 Sulfamoylbenzamide Characterization in Research
Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)
Spectroscopic methods are indispensable for the detailed structural analysis of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide, offering a deeper understanding than routine identification.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for Conformational Insights)
While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the basic carbon-hydrogen framework, advanced NMR techniques provide a more profound understanding of the molecule's three-dimensional structure and connectivity. For sulfamoylbenzamide derivatives, NMR spectra are typically recorded in solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃).
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for unambiguously assigning proton and carbon signals, especially for the aromatic protons and the quaternary carbons. These techniques reveal through-bond and through-space correlations, which are vital for confirming the substitution pattern on the benzene (B151609) ring.
Solid-State NMR (ssNMR) can offer valuable insights into the conformational polymorphism and molecular packing of this compound in its crystalline form. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, it is possible to determine the torsion angles between the functional groups and the aromatic ring, providing a more complete picture of its solid-state conformation.
Table 1: Representative ¹³C NMR Chemical Shifts for Related Structures
| Functional Group | Related Compound | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | N,N-dimethyl-4-nitrobenzamide | 169.37 |
| Aromatic C-NO₂ | N,N-dimethyl-4-nitrobenzamide | 148.34 |
| Aromatic C-H | N,N-dimethyl-4-nitrobenzamide | 128.16, 123.90 |
Note: Data is for a structurally related compound, N,N-dimethyl-4-nitrobenzamide, and serves as an estimation. rsc.org
Vibrational Spectroscopy (FT-IR and Raman for Functional Group Analysis and Vibrational Modes)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the various functional groups within this compound and probing their vibrational modes.
FT-IR Spectroscopy is particularly sensitive to polar functional groups and is instrumental in confirming the presence of the key moieties in the molecule. The characteristic vibrational frequencies can be assigned to specific bonds and functional groups, providing a molecular fingerprint.
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (SO₂NH₂) | N-H Stretch | 3400-3200 |
| S=O Asymmetric Stretch | 1350-1300 | |
| S=O Symmetric Stretch | 1160-1120 | |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 |
| Symmetric Stretch | 1370-1320 | |
| Amide (C=O) | C=O Stretch | 1680-1630 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
UV-Vis Spectroscopy for Electronic Transitions and Nitro Group Properties
UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, which are largely dictated by the presence of the aromatic ring and the nitro group. The chromophoric nitroaromatic system gives rise to characteristic absorption bands in the UV-visible region.
The spectrum is expected to show intense absorption bands corresponding to π → π* transitions of the benzene ring and the n → π* transition of the nitro group. The position and intensity of these bands are sensitive to the solvent polarity and the electronic communication between the nitro group, the sulfamoyl group, and the dimethylbenzamide moiety. For nitroaromatic compounds, a characteristic absorption wavelength is often observed around 270 nm. Studies on structurally similar compounds like N,N-diethyl-4-nitroaniline also show significant absorbance in the UV-Vis region, which can be used to understand the electronic properties of the nitro-substituted aromatic system. researchgate.net
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A common method involves reversed-phase HPLC using a C18 column with a gradient elution system, typically consisting of acetonitrile (B52724) and water. This method allows for the separation of the target compound from less polar starting materials and more polar byproducts.
By analyzing samples at various time points during the reaction, the consumption of reactants and the formation of the product can be quantified. For purification, preparative HPLC can be employed to isolate the compound in high purity.
Table 3: Typical HPLC Parameters for Analysis of Sulfamoylbenzamide Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile / Water Gradient |
| Detector | UV-Vis (e.g., at 270 nm) |
Gas Chromatography (GC) for Volatile Byproducts (if applicable)
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC can be a valuable tool for detecting volatile byproducts or unreacted starting materials from its synthesis. For instance, if dimethylamine (B145610) is used as a reagent, its presence as a residual impurity could be determined by GC, potentially after derivatization to a more volatile and less polar compound like N,N-dimethylbenzamide. researchgate.net GC coupled with Mass Spectrometry (GC-MS) would be particularly powerful for the identification of such volatile impurities.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Metabolite Identification in in vitro studies
Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital for impurity profiling and metabolite identification due to their high sensitivity and selectivity. researchgate.net
In the context of this compound, LC-MS/MS (tandem mass spectrometry) is the method of choice for identifying and quantifying trace-level impurities that may arise during synthesis or degradation. researchgate.net Regulatory agencies emphasize the need for highly sensitive methods to detect potentially genotoxic impurities, such as nitrosamines, which can form from secondary or tertiary amines. researchgate.netnih.gov The general workflow for impurity profiling using LC-MS involves developing a robust chromatographic method to separate the main compound from its impurities, followed by mass spectrometric detection to identify and quantify these minor components. nih.govthermofisher.com High-resolution accurate mass (HRAM) Orbitrap MS, for instance, allows for the detection of ultra-low levels of impurities with excellent signal-to-noise ratios. thermofisher.com
For in vitro metabolite identification, studies involving incubation of this compound with liver microsomes or other enzyme systems can be analyzed using LC-MS or GC-MS. These techniques help in identifying products of metabolic reactions, such as oxidation or reduction of the nitro group, or demethylation. While specific metabolite studies on this compound are not extensively documented in public literature, the methodologies are well-established for similar compounds. For example, a study on related benzamide (B126) derivatives identified metabolites by analyzing changes in the mass-to-charge ratio (m/z) after incubation, indicating specific metabolic transformations.
Below is a representative table outlining a general LC-MS/MS method that could be adapted for the analysis of potential impurities in this compound, based on methods developed for similar compounds. nih.govresearchgate.net
| Parameter | Condition |
| Chromatography System | UHPLC |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile containing formic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometer | Triple Quadrupole or HRAM Orbitrap |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) researchgate.net |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Targeted Single Ion Monitoring (t-SIM) thermofisher.comresearchgate.net |
| Limit of Quantification (LOQ) | Typically in the low ng/mL or ppm range nih.govresearchgate.net |
This table represents a generalized methodology and specific parameters would require optimization for this compound.
Crystallography for Solid-State Structure Determination
Crystallography, particularly X-ray diffraction, is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing unambiguous structural confirmation.
Single-crystal X-ray diffraction (XRD) analysis provides definitive proof of a compound's chemical structure, including bond lengths, bond angles, and stereochemistry. For this compound, such a study would confirm the connectivity of the dimethylbenzamide, nitro, and sulfamoyl groups on the benzene ring.
The table below shows an example of crystallographic data obtained for a related nitrobenzamide derivative, which exemplifies the data one would expect from an analysis of this compound. researchgate.net
| Parameter | Example Data (from a related nitrobenzamide) researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9255 |
| b (Å) | 17.2482 |
| c (Å) | 13.5773 |
| β (°) ** | 95.171 |
| Volume (ų) ** | 2081.7 |
| Z (Molecules/unit cell) | 4 |
This data is for a related compound, 4-amino-N,N-dibenzyl-2-ethoxy-5-nitrobenzamide, and serves as an illustrative example. researchgate.net
To understand the mechanism of action of a compound, it is essential to determine how it interacts with its biological targets, such as enzymes or receptors. Co-crystallization is a technique where a small molecule is crystallized together with a macromolecule (e.g., a protein) to which it binds. Subsequent X-ray diffraction analysis of the co-crystal reveals the precise binding mode and interactions at the atomic level.
The structural features of this compound, specifically the sulfamoyl and nitro groups, suggest potential interactions with biological macromolecules. For example, the sulfamoyl group is a key feature in many drugs that target enzymes like carbonic anhydrase. Co-crystallization of this compound with a target enzyme could elucidate key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. This information is invaluable for structure-based drug design and for optimizing the compound's activity and selectivity.
While direct co-crystallization studies involving this compound are not widely reported, the approach has been successfully applied to many other small molecules. The process often involves screening a wide range of conditions (e.g., pH, temperature, precipitants) to promote the formation of well-ordered co-crystals suitable for diffraction studies. patsnap.com The use of additives like sulfamic acid has also been shown to facilitate the crystallization of challenging protein targets. patsnap.com The insights gained from such studies are critical for advancing from a lead compound to a potential therapeutic agent.
Applications of N,n Dimethyl 4 Nitro 2 Sulfamoylbenzamide in Non Clinical Research and Specialty Chemistry
Role as a Chemical Research Standard and Reagent
In the field of chemical research, N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide serves as a well-characterized reference standard and a reagent. Chemical suppliers often classify it as a "controlled product" intended exclusively for laboratory research purposes. cymitquimica.com Its primary role in this context is to serve as a starting material or an intermediate in multi-step organic synthesis.
The compound's utility as a reagent is centered on the reactivity of its functional groups. The nitro group can undergo reduction to form an amine, while the sulfamoyl and dimethylamino groups can also participate in various substitution reactions. These characteristics make it a versatile tool for chemists developing new synthetic methodologies or creating novel molecules.
Table 7.1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 190520-68-4 |
| Molecular Formula | C₉H₁₁N₃O₅S |
| Molecular Weight | 273.26 g/mol |
| Synonyms | 2-(Aminosulfonyl)-N,N-dimethyl-4-nitrobenzamide, 2-Dimethylaminocarbonyl-5-nitrobenzenesulfonamide |
Data sourced from multiple chemical suppliers and databases. cymitquimica.com
Intermediate in the Synthesis of Other Chemical Compounds
The most significant application of this compound is its function as a chemical intermediate. Its molecular framework is a precursor to more complex and valuable compounds, particularly within the agrochemical industry.
This compound is a key intermediate in the manufacturing pathway of Foramsulfuron, a post-emergent sulfonylurea herbicide used to control grasses and broadleaf weeds in corn. chemicalbook.comsmolecule.com The synthesis of Foramsulfuron from this nitro-compound involves a critical reduction step.
In a documented synthetic route, this compound is hydrogenated, typically using a palladium on carbon (Pd/C) catalyst in the presence of formic acid. epo.org This reaction selectively reduces the nitro group (-NO₂) at the 4-position to a formamido group (-NHCHO), yielding N,N-Dimethyl 2-aminosulfonyl-4-formamidobenzamide. epo.org This transformed intermediate is then reacted with other precursors to complete the synthesis of the final herbicide, Foramsulfuron. epo.orgnih.gov
Another patented method highlights the importance of the nitro-substituted benzamide (B126) framework in creating a more complex intermediate, N,N-dimethyl-2-(N-(N-(4,6-dimethoxy pyrimidine-2-yl)- amino carbonyl)-aminosulfonyl)-4-nitrobenzamide, which is subsequently reduced and formylated to produce Foramsulfuron. google.com
Table 7.2: Synthetic Progression from Intermediate to Herbicide
| Starting Intermediate | Key Transformation | Product |
|---|---|---|
| This compound | Catalytic hydrogenation (reduction of nitro group) | N,N-Dimethyl 2-aminosulfonyl-4-formamidobenzamide |
| N,N-Dimethyl 2-aminosulfonyl-4-formamidobenzamide | Condensation with pyrimidine (B1678525) derivative | Foramsulfuron |
This table illustrates a key step in the synthesis of Foramsulfuron as described in patent literature. epo.org
Beyond its specific role in herbicide synthesis, this compound functions as a versatile building block for constructing other complex organic molecules. The strategic placement of its functional groups allows for sequential and regioselective modifications.
The primary reactive sites for elaboration are:
The Nitro Group: As demonstrated in the Foramsulfuron synthesis, the nitro group is an effective precursor to an amino group via reduction. This newly formed amine can then undergo a wide range of reactions, such as diazotization, acylation, or alkylation, to introduce new functionalities and build molecular complexity. epo.org
The Sulfonamide Group: The sulfonamide moiety can also be a site for chemical modification, although it is generally more stable.
The Aromatic Ring: The benzene (B151609) ring itself can undergo further electrophilic aromatic substitution, with the existing substituents directing the position of new groups.
This multifunctionality makes the compound a valuable starting point for creating libraries of related compounds in discovery chemistry programs.
Research Probes and Tool Compounds
While this compound is a well-established intermediate, its application as a specialized research probe or tool compound is not widely documented in publicly available scientific literature.
Based on available research, there are no specific, documented instances of this compound being used in the development of molecular imaging probes.
There is no direct evidence in the searched scientific literature to suggest that this compound is currently used as a chemical probe for target engagement studies in cell-free or model organism systems. While its derivatives, like Foramsulfuron, have known biological targets (e.g., acetolactate synthase in plants), the precursor itself is primarily utilized for its synthetic utility rather than its biological activity as a tool compound. smolecule.com
Historical Context and Future Directions in Research
Evolution of Sulfonamide and Benzamide (B126) Research Relevant to N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide
The journey to understanding compounds like this compound is deeply rooted in the historical development of two key chemical classes: sulfonamides and benzamides. The story of sulfonamides began dramatically in the 1930s with the discovery of Prontosil, the first broadly effective systemic antibacterial agent. nih.govdu.ac.in A team at Bayer AG, initially investigating coal-tar dyes, found that a red dye named Prontosil showed remarkable protective action against streptococcal infections in mice. nih.govcymitquimica.com It was later discovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). du.ac.innih.gov This breakthrough, which earned Gerhard Domagk a Nobel Prize, triggered a massive wave of research, leading to the synthesis of thousands of sulfanilamide derivatives with improved efficacy and reduced toxicity. nih.govnih.gov
This "sulfa craze" not only revolutionized medicine by providing the first line of defense against many bacterial infections before the advent of penicillin but also established the sulfonamide functional group as a critical pharmacophore. nih.govcymitquimica.com Research quickly expanded beyond antibacterial applications, with sulfonamide-based compounds being developed as diuretics, anticonvulsants, and even anti-hyperglycemic agents. nih.govnih.gov
Concurrently, research on benzamides, amides derived from benzoic acid, was also progressing. The benzamide structure itself is a fundamental scaffold in medicinal chemistry. The introduction of various substituents onto the benzene (B151609) ring and the amide nitrogen allows for the tuning of a molecule's electronic properties and biological activity.
The convergence of these two research streams led to the exploration of sulfamoylbenzamides, which incorporate both the sulfonamide and benzamide moieties. The synthesis of these hybrid structures opened new avenues for drug discovery. For instance, the synthesis of sulfamoylbenzamide derivatives has been a focus in the development of Hepatitis B Virus (HBV) capsid assembly effectors and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). ambeed.comlgcstandards.com The specific substitution pattern, including the placement of a nitro group, as seen in this compound, is a direct evolution of this research, aiming to modulate the compound's biological activity. nih.gov The nitro group, being strongly electron-withdrawing, significantly alters the electronic character of the aromatic ring, a strategy often employed to enhance interaction with biological targets.
Emerging Research Areas for Nitro-Sulfamoylbenzamide Derivatives
The unique structural features of nitro-sulfamoylbenzamide derivatives, including this compound, have positioned them as compounds of interest in several emerging research areas, primarily centered around enzyme inhibition.
Another significant area of research is their potential as enzyme inhibitors for various therapeutic targets. For example, derivatives of sulfamoyl benzamide have been synthesized and evaluated as selective inhibitors for h-NTPDases, which are involved in pathological conditions like thrombosis and cancer. lgcstandards.com Furthermore, related nitro-substituted benzamide and sulfonamide derivatives have shown potential as:
Antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase. mdpi.com
Anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov
Anticancer agents , with some derivatives showing antiproliferative effects on various cancer cell lines. nih.gov
The nitro group is often a key contributor to the observed biological activity, though its presence also necessitates careful study due to potential toxicity. nih.govnih.gov The field is also exploring the use of these compounds as intermediates in the synthesis of more complex molecules, including herbicides and specialty chemicals.
Challenges and Opportunities in the Academic Research of This Compound Class
The academic investigation of nitro-sulfamoylbenzamide compounds like this compound presents both significant challenges and exciting opportunities.
Challenges:
Synthesis and Purification: The synthesis of these multi-functionalized molecules can be complex. For instance, the introduction of the sulfamoyl group via chlorosulfonylation and subsequent amination requires careful control of reaction conditions to avoid side products. nih.gov The purification of the final nitro compounds can also be challenging, sometimes requiring multiple chromatographic steps to achieve high purity. researchgate.net The presence of the nitro group can also make the compounds sensitive to certain reaction conditions.
Toxicity Concerns: The nitro group, while often beneficial for biological activity, is also a "structural alert" for potential toxicity and mutagenicity. nih.govnih.gov This necessitates thorough toxicological evaluation in the early stages of research, which can be a resource-intensive process for academic labs.
Limited Commercial Availability: Specific, highly substituted derivatives like this compound may not be readily available commercially, requiring researchers to undertake their synthesis, which can be a barrier to entry for some research groups. cymitquimica.com
Funding and Resources: Academic drug discovery, in general, faces challenges related to limited funding and the pressure to publish, which can sometimes hinder the long-term studies required to develop a promising compound. researchgate.net
Opportunities:
Vast Chemical Space: The sulfamoylbenzamide scaffold offers a vast and relatively underexplored chemical space. The ability to modify the substituents on the aromatic ring and the amide nitrogen provides ample opportunities for the design and synthesis of novel compounds with tailored biological activities. ambeed.com
Novel Therapeutic Targets: As our understanding of disease pathology deepens, new therapeutic targets are constantly being identified. The versatility of the nitro-sulfamoylbenzamide class makes it an attractive scaffold for developing inhibitors against these new targets.
Development of Prodrugs: The nitro group can be utilized in prodrug strategies. It can be reduced in vivo to an amino group, potentially in the hypoxic environment of tumors, to release an active drug, offering a targeted therapeutic approach. nih.gov
Interdisciplinary Collaboration: The study of these compounds provides fertile ground for collaboration between synthetic chemists, pharmacologists, and computational chemists to design, synthesize, and evaluate new therapeutic agents.
Methodological Advancements Impacting Future Studies of this compound
Future research on this compound and related compounds will be significantly influenced by advancements in analytical and computational techniques.
Advanced Analytical Techniques:
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Modern chromatographic techniques, especially when coupled with high-resolution mass spectrometry (LC-MS), are indispensable for the purification and characterization of these compounds and their metabolites. americanpharmaceuticalreview.com These techniques allow for the sensitive detection and quantification of compounds in complex biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR, are crucial for the unambiguous structural elucidation of novel nitro-sulfamoylbenzamide derivatives. nih.gov
Capillary Electrophoresis (CE): CE offers a high-resolution separation method that can be complementary to HPLC for purity analysis and the study of drug-protein interactions. researchgate.net
Computational and In Silico Methods:
Molecular Docking and Molecular Dynamics (MD) Simulations: These computational tools are increasingly used to predict how compounds like this compound might bind to their biological targets. nih.govnih.gov This allows for a more rational approach to drug design, helping to prioritize which derivatives to synthesize and test.
ADMET Prediction: In silico tools can now predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is even synthesized. nih.gov This can help to identify potential liabilities early in the drug discovery process, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, providing valuable insights for the design of more potent molecules. nih.gov
These methodological advancements are enabling researchers to explore the chemical and biological properties of complex molecules like this compound with greater speed, precision, and insight, accelerating the path from initial discovery to potential application.
Q & A
Q. What are the recommended synthetic routes for N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide, and how can reaction yields be optimized?
- Methodological Answer : A two-step approach is typical for sulfamoylbenzamide derivatives: (1) Introduce the sulfamoyl group via sulfonylation of a benzamide precursor using sulfamoyl chloride in anhydrous DMF or dichloromethane under nitrogen. (2) Nitration at the para position using HNO₃/H₂SO₄ at 0–5°C to minimize byproducts. Optimize yields by monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of sulfamoyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
- Methodological Answer :
- X-ray crystallography (for unambiguous structural confirmation; see protocols in and ).
- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify methyl, nitro, and sulfamoyl groups. IR for S=O (1150–1300 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.
- Mass spectrometry (ESI-MS or HRMS) for molecular ion validation.
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) to guide experimental design .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential toxicity from nitro and sulfonamide groups. Avoid skin contact and inhalation; store in a sealed container at 4°C. Refer to MSDS guidelines for related sulfonamides (e.g., spill cleanup with inert absorbents) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for sulfamoylbenzamide analogs?
- Methodological Answer :
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.
- Assay standardization : Compare results under identical conditions (e.g., cell line origin, incubation time).
- Structural analogs : Test compounds with incremental modifications (e.g., methyl vs. ethyl groups) to isolate activity drivers. Cross-reference crystallographic data (e.g., ) to assess conformational impacts .
Q. What computational strategies predict the interaction of this compound with enzyme targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
- DFT calculations : Analyze electron density maps (Gaussian 09) to identify reactive sites (e.g., nitro group’s electrophilicity).
- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (NAMD/GROMACS) over 100-ns trajectories .
Q. How does the nitro group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic/basic hydrolysis : Incubate the compound in buffers (pH 2–10) at 37°C for 48h. Monitor degradation via UV-Vis (λ=270 nm for nitroaromatics) and LC-MS.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for nitro group cleavage). Compare with non-nitro analogs to isolate degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
